C3bot (154-182)
Overview
Description
C3bot (154-182) is a transferase-deficient neurotrophic fragment of clostridial C3 protein . It promotes axonal and dendritic growth and branching of hippocampal neurons at submicromolar concentrations . It also promotes reinnervation of target tissues in organotypical hippocampal/entorhinal slice cultures .
Molecular Structure Analysis
The molecular weight of C3bot (154-182) is 3058.54 . Its formula is C137H221N37O40S . The sequence of this peptide is VAKGSKAGYIDPISAFAGQLEMLLPRHST .Physical And Chemical Properties Analysis
C3bot (154-182) is soluble to 5 mg/ml in water . It should be stored at -20°C .Scientific Research Applications
Neuronal Outgrowth and Connectivity
A study by (Höltje et al., 2009) found that a 29-amino acid fragment of C3bot, covering residues 154-182, promotes axonal and dendritic growth, as well as branching in hippocampal neurons. This fragment also increases the number of synaptic connections and enhances glutamate uptake, highlighting its potential in neuroregeneration.
Proteome Alterations in Hippocampal Cells
Research by (Schröder et al., 2015) demonstrated that C3bot alters the abundance of numerous proteins in hippocampal cells, affecting cellular processes such as mitochondrial and lysosomal function, signal transduction, and ribosome biogenesis.
Biomarkers for Cellular Changes
A study by (Muetzelburg et al., 2009) used proteomic approaches to identify biomarkers in SH-SY5Y neuroblastoma cells treated with C3bot, finding that it alters the concentration of 55 proteins, indicating its profound impact on cellular homeostasis.
Astrocyte and Neuron Interaction
Research by (Adolf et al., 2018) showed that C3bot affects the interaction between astrocytes and neurons, with vimentin playing a key role in mediating the axonotrophic effects of C3bot.
Macrophage and Monocyte Internalization
A study by (Fahrer et al., 2010) found that C3bot is selectively internalized into macrophages and monocytes, inducing reorganization of the cytoskeleton and potentially playing a role in immune responses and pathogenesis.
Enhanced Recovery from Spinal Cord Injury
(Boato et al., 2010) demonstrated that the C3bot154-182 peptide significantly improves locomotor restoration and stimulates regenerative growth of corticospinal tract fibers in spinal cord injury models.
Future Directions
C3bot (154-182) represents a promising tool to foster axonal protection and/or repair, as well as functional recovery after traumatic CNS injury . It stimulates regenerative growth of raphespinal fibers and improves serotonergic input to lumbar α-motoneurons .
Relevant Papers The paper titled “C3 peptide enhances recovery from spinal cord injury by improved regenerative growth of descending fiber tracts” discusses the potential of C3bot (154-182) in enhancing recovery from spinal cord injury .
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H221N37O40S/c1-19-72(11)108(170-125(202)91(57-80-38-40-82(179)41-39-80)155-103(182)62-147-111(188)74(13)150-116(193)84(34-25-27-48-139)158-127(204)96(64-175)156-104(183)63-148-115(192)83(33-24-26-47-138)157-113(190)77(16)153-131(208)107(141)71(9)10)132(209)167-95(59-106(186)187)135(212)174-51-30-37-100(174)130(207)171-109(73(12)20-2)133(210)169-97(65-176)126(203)152-76(15)114(191)162-92(56-79-31-22-21-23-32-79)121(198)151-75(14)112(189)146-61-102(181)154-86(42-44-101(140)180)118(195)163-89(53-68(3)4)122(199)159-87(43-45-105(184)185)119(196)160-88(46-52-215-18)120(197)164-90(54-69(5)6)123(200)166-94(55-70(7)8)134(211)173-50-29-36-99(173)129(206)161-85(35-28-49-145-137(142)143)117(194)165-93(58-81-60-144-67-149-81)124(201)168-98(66-177)128(205)172-110(78(17)178)136(213)214/h21-23,31-32,38-41,60,67-78,83-100,107-110,175-179H,19-20,24-30,33-37,42-59,61-66,138-139,141H2,1-18H3,(H2,140,180)(H,144,149)(H,146,189)(H,147,188)(H,148,192)(H,150,193)(H,151,198)(H,152,203)(H,153,208)(H,154,181)(H,155,182)(H,156,183)(H,157,190)(H,158,204)(H,159,199)(H,160,196)(H,161,206)(H,162,191)(H,163,195)(H,164,197)(H,165,194)(H,166,200)(H,167,209)(H,168,201)(H,169,210)(H,170,202)(H,171,207)(H,172,205)(H,184,185)(H,186,187)(H,213,214)(H4,142,143,145)/t72-,73-,74-,75-,76-,77-,78+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,107-,108-,109-,110-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZZQWVNMFWMBN-QMBBDSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H221N37O40S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3058.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131846119 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.